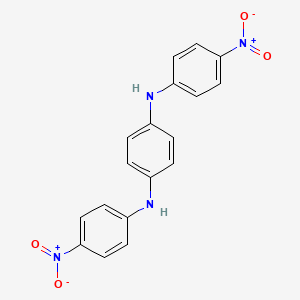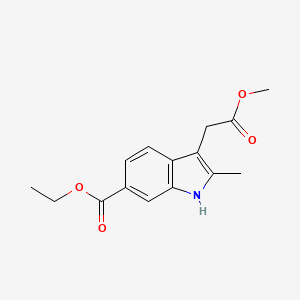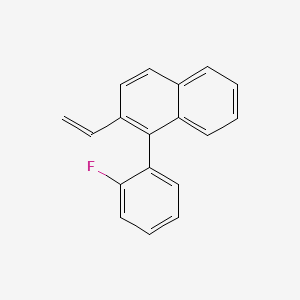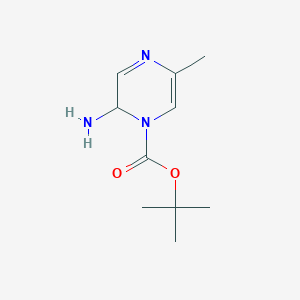
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyrazine ring, an amino group, and a carboxylic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester typically involves the esterification of 2-amino-5-methylpyrazinecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Amino-5-methylpyrazinecarboxylic acid: A precursor in the synthesis of the ester.
Pyrazinecarboxylic acid esters: Other esters with similar structures but different substituents.
Uniqueness
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1823361-43-8 |
|---|---|
分子式 |
C10H17N3O2 |
分子量 |
211.26 g/mol |
IUPAC名 |
tert-butyl 2-amino-5-methyl-2H-pyrazine-1-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-7-6-13(8(11)5-12-7)9(14)15-10(2,3)4/h5-6,8H,11H2,1-4H3 |
InChIキー |
SOFJZGBCGARHKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(C=N1)N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


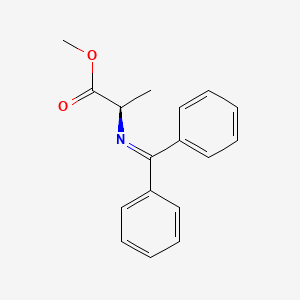

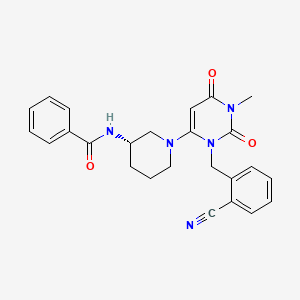


![3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B14117784.png)
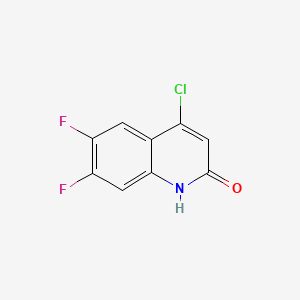
![3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B14117792.png)

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117800.png)
![2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B14117806.png)
